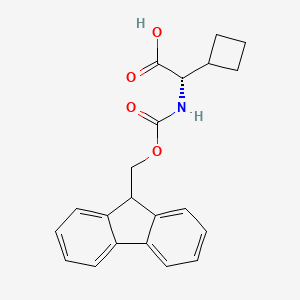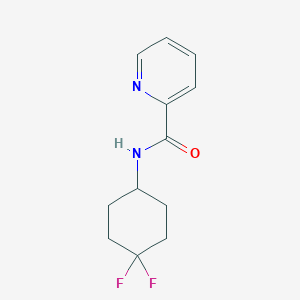
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid is a chiral compound often used in organic synthesis and pharmaceutical research. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.
Mécanisme D'action
Target of Action
It’s known that the compound is a derivative of the 9-fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis. The Fmoc group is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the controlled synthesis of peptides, as the Fmoc group can be selectively removed to expose the N-terminus for coupling with the next amino acid in the sequence .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the stepwise assembly of amino acids into peptides in a controlled manner. The removal of the Fmoc group exposes the N-terminus of the amino acid, allowing it to react with the next amino acid in the sequence. This process is repeated until the desired peptide sequence is obtained.
Pharmacokinetics
The Fmoc group is known to be stable under certain conditions, which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of the action of this compound is the synthesis of peptides. The Fmoc group allows for the controlled assembly of amino acids into peptides, which are crucial components in various biological processes .
Action Environment
The action of this compound, particularly the removal of the Fmoc group, is influenced by the presence of a base . Environmental factors such as pH and temperature could potentially influence the efficacy and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid typically involves the following steps:
Protection of the amine group: The starting material, which contains a free amine group, is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step forms the Fmoc-protected amine.
Formation of the cyclobutylacetic acid moiety: The protected amine is then coupled with a cyclobutylacetic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Piperidine or morpholine in a polar solvent like dimethylformamide (DMF) is used to remove the Fmoc group.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amine groups.
Chiral Synthesis: As a chiral building block, it is used in the synthesis of enantiomerically pure compounds.
Biology and Medicine
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.
Propriétés
IUPAC Name |
(2S)-2-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUWFPQLXODBP-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2789572.png)


![2-(2-((4-Fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2789576.png)
![N-(1-{1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2789577.png)


![4-fluoro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2789581.png)
![4-amino-N-(4-methoxyphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2789582.png)

![1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2789588.png)
![4-fluoro-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2789591.png)
![1-[(5-Chloro-2-hydroxyphenyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2789592.png)
